2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrothiazole
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Overview
Description
2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrothiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrothiazole typically involves the reaction of 3-bromobenzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a sulfur source. The reaction conditions often include heating under reflux and the use of a suitable solvent such as ethanol or methanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, often involving palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Scientific Research Applications
2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrothiazole has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in material science and catalysis.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial or anticancer properties.
Medicine: Research into its derivatives has shown promise in the development of new therapeutic agents targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrothiazole involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrothiazole include other bromophenyl-substituted thiazoles and related heterocycles. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications.
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in the development of new materials, pharmaceuticals, and specialty chemicals.
Properties
Molecular Formula |
C11H12BrNS |
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Molecular Weight |
270.19 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4,4-dimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C11H12BrNS/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3 |
InChI Key |
MRCBRFCQWOABFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSC(=N1)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
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